Sustained Hyperuricemic Effect: Allantoxanamide vs. Potassium Oxonate
Allantoxanamide produces a significantly more sustained and severe hyperuricemic state compared to potassium oxonate in rats, enabling longer experimental windows without repeated dosing. A single 150 mg/kg intraperitoneal administration of allantoxanamide elevated plasma uric acid to a level higher than that maintained by repeated 250 mg/kg potassium oxonate doses given every 2 hours [1].
| Evidence Dimension | Plasma uric acid elevation (relative magnitude) |
|---|---|
| Target Compound Data | Single 150 mg/kg i.p. dose → plasma uric acid level progressively elevated over 6 h, exceeding oxonate repeated dosing regimen |
| Comparator Or Baseline | Potassium oxonate: repeated 250 mg/kg i.p. doses at 2-h intervals |
| Quantified Difference | Allantoxanamide achieved higher plasma uric acid level despite 60% of the single-dose amount and without redosing |
| Conditions | Male Wistar rats; plasma uric acid measured over 6 hours |
Why This Matters
This longer duration of action minimizes animal handling and dosing variability in chronic hyperuricemia studies.
- [1] Yonetani, Y.; Ishii, M.; Ogawa, Y. Decreasing effect of allantoxanamide, a hyperuricemic agent on renal functions in rats. Jpn. J. Pharmacol. 1987, 45, 37-43. View Source
